

Hazards and safety precautions for Ethyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,5-dinitrobenzoate*

Cat. No.: *B1581897*

[Get Quote](#)

An In-depth Technical Guide to the Hazards and Safety Precautions for **Ethyl 3,5-dinitrobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information compiled is based on publicly available safety data sheets and scientific literature. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling this chemical.

Executive Summary

Ethyl 3,5-dinitrobenzoate (CAS No. 618-71-3) is a nitroaromatic compound used in laboratory and chemical synthesis settings.^{[1][2]} Its primary identified hazard is acute oral toxicity, classified as GHS Category 4 ("Harmful if swallowed").^{[3][4]} While specific quantitative data for many toxicological endpoints are unavailable, the chemical class of polynitroaryl compounds warrants caution due to potential thermal instability and explosive hazards under certain conditions.^[5] This guide provides a comprehensive overview of the known hazards, recommended safety precautions, and a summary of the current state of toxicological data. It also outlines general experimental methodologies relevant to the assessment of such a compound.

Hazard Identification and Classification

The primary and officially recognized hazard associated with **Ethyl 3,5-dinitrobenzoate** is its acute oral toxicity.[3][4] Beyond this, specific data on other health and environmental hazards are largely absent from available safety data sheets.[1][2]

GHS Classification:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]

Pictogram:

- GHS07 (Exclamation Mark)[4]

Signal Word:

- Warning[4]

Potential Unclassified Hazards:

- Thermal Decomposition: As with many nitroaromatic compounds, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides.[1][2]
- Explosion Hazard: Polynitroaromatic compounds as a class may pose an explosion risk if subjected to shock, rapid heating, or when heated with caustic alkalies.[5] While not specifically documented for this ethyl ester, this class-related hazard should be considered.
- Skin and Eye Irritation: Data is unavailable, but contact should be avoided.[2]
- Inhalation Toxicity: Data is unavailable; inhalation of dust should be avoided.[1][2]

Physical and Chemical Properties

A summary of key physical and chemical properties is provided in the table below.

Property	Value	Reference
CAS Number	618-71-3	[1] [2]
Molecular Formula	C ₉ H ₈ N ₂ O ₆	[1] [2]
Molecular Weight	240.17 g/mol	[4]
Appearance	Solid	[2]
Melting Point	94 - 95 °C (201.2 - 203 °F)	[2]
Boiling Point	No data available	[2]
Solubility	No data available	[2]
Stability	Stable under normal conditions.	[1] [2]

Toxicological Data Summary

A critical finding for researchers is the general lack of specific quantitative toxicological data for **Ethyl 3,5-dinitrobenzoate**. This indicates that the substance has not been extensively studied for its toxicological profile. The table below summarizes the status of available data.

Toxicological Endpoint	Finding	Reference
Acute Toxicity (Oral)	GHS Category 4; No LD50 data available	[2] [3]
Acute Toxicity (Dermal)	No data available	[2]
Acute Toxicity (Inhalation)	No data available	[2]
Skin Corrosion/Irritation	No data available	[2]
Serious Eye Damage/Irritation	No data available	[2]
Respiratory/Skin Sensitization	No data available	[2]
Germ Cell Mutagenicity	No data available	[1]
Carcinogenicity	No data available	[1]
Reproductive Toxicity	No data available	[1]
STOT - Single Exposure	No data available	[1]
STOT - Repeated Exposure	No data available	[1]

Safety Precautions and Handling

Given the known oral toxicity and the potential for uncharacterized hazards, stringent adherence to safety protocols is mandatory.

5.1 Engineering Controls:

- Ensure adequate ventilation in areas where the substance is handled to minimize dust or vapor concentrations.[\[1\]](#)
- An eyewash station and safety shower should be readily accessible.[\[5\]](#)

5.2 Personal Protective Equipment (PPE):

- Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 standards.[\[1\]](#)

- Hand Protection: Wear protective gloves (e.g., Neoprene, PVC).[2] Always inspect gloves before use and observe breakthrough times provided by the supplier.[1]
- Skin and Body Protection: Wear long-sleeved clothing.[1] For larger scale operations, consider non-static clothing and non-sparking safety footwear.[5]
- Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator or equivalent.[4]

5.3 Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[1]
- Avoid ingestion and inhalation.[1]
- Avoid dust formation.[1]
- Do not eat, drink, or smoke when using this product.[1]
- Keep containers tightly closed in a dry, well-ventilated place.[1][2]
- Store away from incompatible materials and heat sources.[1]

5.4 First Aid Measures:

- Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth with water and drink plenty of water afterwards.[2]
- Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

5.5 Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[[1](#)]
- Specific Hazards: Thermal decomposition can release irritating gases and vapors.[[2](#)] As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[[1](#)]

General Experimental Protocols for Hazard Assessment

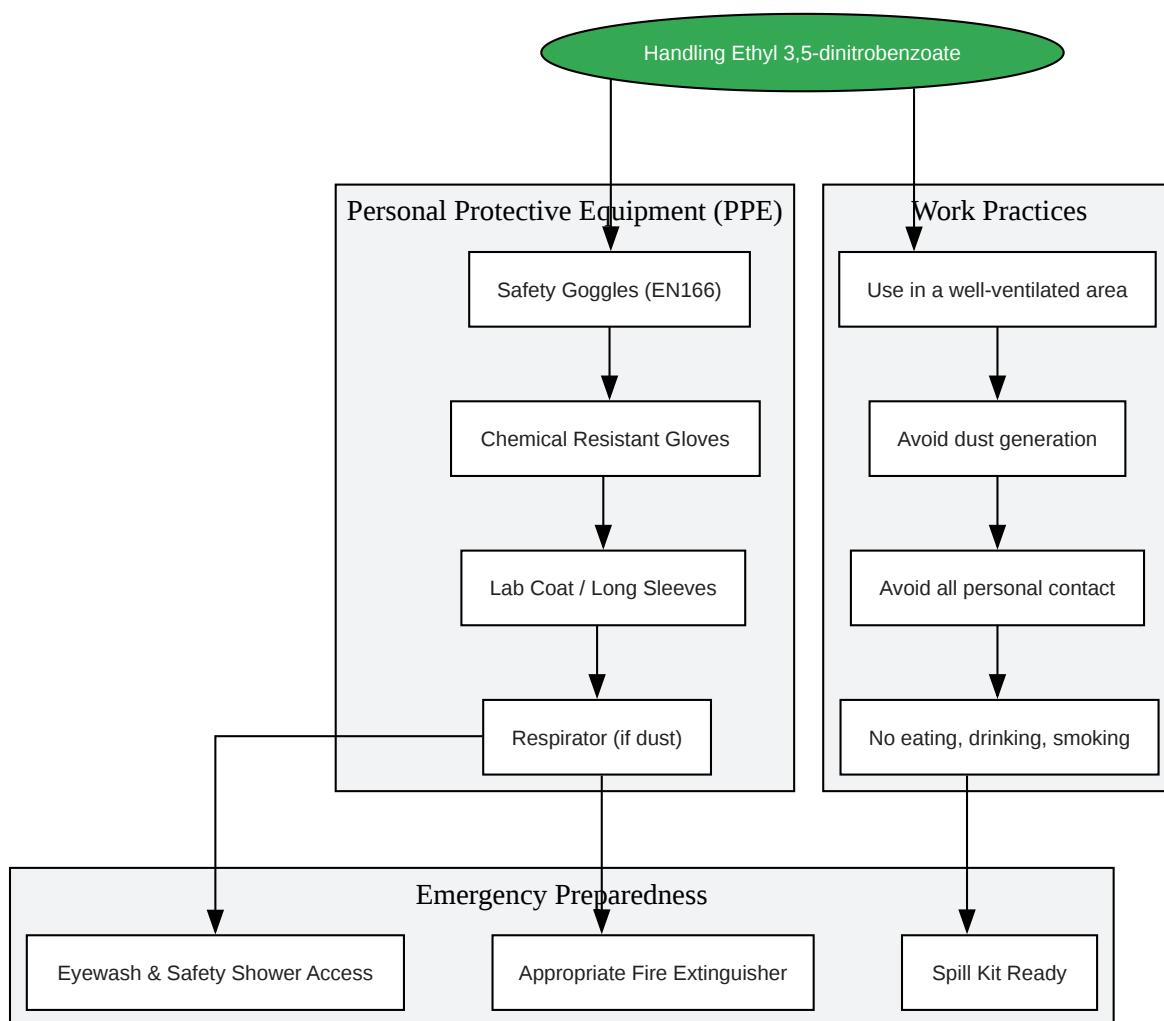
While specific studies on **Ethyl 3,5-dinitrobenzoate** are not available, the following outlines the standard methodologies that would be employed to determine the data currently missing from its toxicological profile.

6.1 Acute Oral Toxicity (General Protocol - OECD 423):

- Objective: To determine the acute oral toxicity and estimate an LD₅₀ value.
- Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a single animal.
- Observation: The animal is observed for signs of toxicity for up to 14 days.
- Progression: If the animal survives, the dose is increased for the next animal. If it does not, the dose is decreased. This continues until the dose causing mortality is identified or the limit dose (e.g., 2000 mg/kg) is reached without mortality.
- Endpoint: The result is a classification (like GHS Category 4) and a range for the LD₅₀ value.

6.2 In Vitro Skin Irritation (General Protocol - OECD 439 using Reconstructed Human Epidermis):

- Objective: To assess the potential of a chemical to cause skin irritation.
- Methodology: Reconstructed human epidermis (RhE) models, such as EpiDerm™, are used. A small amount of the test substance is applied topically to the tissue surface.
- Exposure: The exposure time is standardized (e.g., 60 minutes).[[7](#)]


- Post-Incubation: After exposure, the tissue is rinsed and incubated for a period (e.g., 42 hours) to allow for the development of cytotoxic effects.[7]
- Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates the substance is an irritant.

6.3 In Vitro Eye Irritation (General Protocol - OECD 492 using Reconstructed Human Cornea-like Epithelium):

- Objective: To identify chemicals that have the potential to cause serious eye damage or irritation.
- Methodology: A reconstructed human cornea-like epithelium (RhCE) model, such as EpiOcular™, is used.
- Exposure: The test substance is applied to the epithelial surface for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).[8]
- Endpoint: Tissue viability is measured via the MTT assay. A viability below 60% relative to a negative control suggests the chemical is an irritant requiring classification.[9]

Diagrams

Caption: Workflow for assessing and mitigating risks of **Ethyl 3,5-dinitrobenzoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.ie [fishersci.ie]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic External Exposure Leading to Ocular Surface Injury - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hazards and safety precautions for Ethyl 3,5-dinitrobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581897#hazards-and-safety-precautions-for-ethyl-3-5-dinitrobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com